molecular formula C12H11N3O4 B13866479 {1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid CAS No. 184872-04-6

{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid

Cat. No.: B13866479
CAS No.: 184872-04-6
M. Wt: 261.23 g/mol
InChI Key: GDULZAAHMVVCEK-UHFFFAOYSA-N
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Description

2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The nitrophenyl group can undergo redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid is unique due to the presence of both the nitrophenyl and imidazole groups. This combination allows it to participate in a diverse range of chemical reactions and exhibit multiple pharmacological activities, making it a versatile compound for research and industrial applications.

Properties

CAS No.

184872-04-6

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-[3-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid

InChI

InChI=1S/C12H11N3O4/c16-12(17)5-11-6-13-8-14(11)7-9-1-3-10(4-2-9)15(18)19/h1-4,6,8H,5,7H2,(H,16,17)

InChI Key

GDULZAAHMVVCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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